

Choline Oxidase Producing Microorganisms: An In-depth Technical Guide

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Compound of Interest

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Abstract

Choline oxidase (EC 1.1.3.17) is a flavoprotein enzyme of significant interest due to its diverse applications in clinical diagnostics, biotechnology, and agriculture. This enzyme catalyzes the oxidation of choline to glycine betaine, a critical osmoprotectant, via a two-step reaction. A variety of microorganisms, including bacteria and fungi, are known to produce **choline oxidase**. This technical guide provides a comprehensive overview of these microorganisms, the biochemical properties of their **choline oxidase**, detailed experimental protocols for their study, and insights into the metabolic pathways they are involved in. The information is presented to support further research and development in the fields of enzyme technology and drug development.

Introduction

Choline oxidase is an oxidoreductase that plays a crucial role in the biosynthesis of glycine betaine from choline.[1] This conversion is vital for microorganisms to counteract osmotic stress, as glycine betaine is a highly effective compatible solute that accumulates in the cytoplasm to prevent dehydration and plasmolysis.[2][3] The enzyme catalyzes a four-electron oxidation of choline, with betaine aldehyde as an intermediate.[4][5]

The reaction proceeds as follows:

- $\text{Choline} + \text{O}_2 \rightarrow \text{Betaine aldehyde} + \text{H}_2\text{O}_2$
- $\text{Betaine aldehyde} + \text{O}_2 + \text{H}_2\text{O} \rightarrow \text{Glycine betaine} + \text{H}_2\text{O}_2$

The production of hydrogen peroxide in this reaction is the basis for many of its applications, particularly in biosensors for the determination of choline and related compounds like phospholipids. Furthermore, the gene encoding **choline oxidase** (codA) has been utilized to engineer stress-resistant transgenic plants. Given its broad utility, the identification and characterization of novel microbial sources of **choline oxidase** with desirable properties such as high activity, stability, and specific substrate affinity are of great importance.

Choline Oxidase Producing Microorganisms

A diverse range of microorganisms have been identified as producers of **choline oxidase**. While bacteria, particularly from the genus *Arthrobacter*, are the most extensively studied sources, several fungal species also produce this enzyme.

Bacterial Sources

Bacteria are a prominent source of commercially relevant **choline oxidase**. Soil bacteria, in particular, have been a focus of screening efforts due to their diverse metabolic capabilities.

- *Arthrobacter globiformis*: This is one of the most well-characterized producers of **choline oxidase**. The enzyme from *A. globiformis* has been purified, and its kinetic and structural properties have been extensively studied. The complete genome of *A. globiformis* has been sequenced, facilitating genetic and metabolic engineering efforts.
- *Arthrobacter* sp.: Recombinant **choline oxidase** from *Arthrobacter* sp. expressed in *E. coli* is commercially available and used in various diagnostic assays.
- *Arthrobacter nicotianae*: This species is another source of **choline oxidase**, and its enzyme has been a subject of protein engineering studies to improve its properties for industrial applications, such as in detergents.
- *Alcaligenes* sp.: **Choline oxidase** from this bacterium is also commercially available and utilized in clinical analysis for the determination of phospholipids.

- *Pseudomonas aeruginosa*: This opportunistic pathogen utilizes choline metabolism for survival during infection. The **choline oxidase** system in *P. aeruginosa* is involved in the production of glycine betaine, which acts as an osmoprotectant and an inducer of virulence factors.
- *Brevibacterium* and *Corynebacterium*: Species from these genera have also been identified as **choline oxidase** producers through fermentation processes.

Fungal Sources

Fungi represent another important, though less explored, source of **choline oxidase**.

- *Cylindrocarpum didymum* M-1: This fungus was one of the early identified fungal producers of **choline oxidase**. Methods for the production and purification of the enzyme from this source have been developed.
- *Aspergillus fumigatus*: This species is also known to produce **choline oxidase**.

Biochemical and Physical Properties of Microbial Choline Oxidase

The properties of **choline oxidase** can vary depending on the microbial source. Understanding these properties is crucial for selecting the appropriate enzyme for a specific application.

Property	Arthroba cter globiform is	Alcaligen es sp.	Brevibact erium/Cor ynebacter ium	Cylindroc arpon didymum M-1	Recombi nant Arthroba cter sp. (in E. coli)	Recombi nant A. globiform is HYJE003 (in E. coli)
Molecular Weight	~71 kDa (SDS- PAGE), ~83 kDa (gel filtration), Homodime r of ~120 kDa	~95,000	~97,000	-	-	60 kDa
Isoelectric Point (pI)	~4.5	4.1 ± 0.1	4.05	-	-	-
Optimal pH	~7.5	8.0 - 8.5	7.5 - 9.0	-	8.0	7.0
Optimal Temperatur e	-	40 - 45°C	20 - 35°C	-	37°C	37°C
pH Stability	-	7.0 - 9.0	7.0 - 8.3	-	-	-
K _m (Choline)	1.2 mM	2.84 x 10 ⁻³ M	-	-	-	-
K _m (Betaine Aldehyde)	8.7 mM	5.33 x 10 ⁻³ M	-	-	-	-
k _{cat} (Choline)	6.4 ± 0.3 s ⁻¹	-	-	-	-	-
k _{cat} (Betaine Aldehyde)	15.3 ± 2.5 s ⁻¹	-	-	-	-	-

Specific Activity	12.8 U/mg (purified from native source)	≥ 10 U/mg-solid	-	7.4 U/mg	≥ 12 units/mg protein	95 U/mg
Inhibitors	-	p-Chloromercuribenzoate, Cu ²⁺ , Co ²⁺ , Hg ²⁺ , Ag ⁺	Sodium azide	-	-	-
Cofactor	FAD (covalently bound)	FAD (covalently bound)	-	Flavoprotein	FAD	-

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of **choline oxidase** and its producing microorganisms.

Screening and Isolation of Choline Oxidase Producing Microorganisms

Objective: To isolate microorganisms from environmental samples that produce **choline oxidase**.

Principle: A screening medium containing choline as the sole carbon source is used. The production of hydrogen peroxide, a byproduct of the **choline oxidase** reaction, can be detected using a colorimetric indicator system.

Methodology:

- **Sample Collection:** Collect soil or other environmental samples.
- **Enrichment Culture:** Suspend the sample in a sterile saline solution. Inoculate an enrichment broth containing choline as the primary carbon source and incubate to enrich for choline-

utilizing microorganisms.

- Isolation: Plate serial dilutions of the enriched culture onto a solid screening medium.
 - Screening Medium Composition (example):
 - Choline chloride (as carbon source)
 - Basal salts medium (e.g., M9 salts)
 - Agar
 - Indicator system: e.g., o-dianisidine and peroxidase. The H_2O_2 produced will react with o-dianisidine in the presence of peroxidase to form a colored halo around the colonies.
- Incubation: Incubate the plates under appropriate conditions (e.g., 30°C for 2-4 days).
- Selection: Select colonies exhibiting a colored halo for further purification and identification.

Enzyme Production and Purification

Objective: To produce and purify **choline oxidase** from a selected microbial strain.

Methodology:

- Cultivation: Grow the selected microorganism in a suitable liquid medium containing an inducer (e.g., choline).
- Cell Lysis: Harvest the cells by centrifugation and lyse them using methods such as sonication or high-pressure homogenization.
- Crude Extract Preparation: Centrifuge the lysate to remove cell debris and obtain the crude cell-free extract.
- Purification Steps (example for native enzyme from *A. globiformis*):
 - Acetone and Ammonium Sulfate Fractionation: Precipitate proteins from the crude extract using cold acetone followed by fractional precipitation with ammonium sulfate.

- Ion-Exchange Chromatography: Apply the partially purified enzyme to a DEAE-cellulose or DEAE-Sepharose column and elute with a salt gradient.
- Gel Filtration Chromatography: Further purify the active fractions on a Sephadex G-200 or Sephacryl S-200 column to separate proteins based on size.
- Purification of Recombinant Enzyme (example with His-tag):
 - Affinity Chromatography: For recombinant enzymes with an affinity tag (e.g., His-tag), use a Ni-NTA affinity column for a highly specific one-step purification. Elute the bound protein with an imidazole gradient.
- Purity Analysis: Assess the purity of the final enzyme preparation using SDS-PAGE.

Choline Oxidase Activity Assay

Objective: To quantify the enzymatic activity of **choline oxidase**.

Principle: The activity is determined by measuring the rate of hydrogen peroxide production. This is commonly done by coupling the H_2O_2 to a chromogenic reaction catalyzed by peroxidase.

Methodology:

- Reaction Mixture: Prepare a reaction mixture containing:
 - Phosphate or Tris buffer (e.g., pH 7.5-8.0)
 - Choline chloride (substrate)
 - 4-aminoantipyrine
 - Phenol
 - Peroxidase
- Enzyme Addition: Add a known amount of the **choline oxidase** preparation to initiate the reaction.

- Incubation: Incubate at a controlled temperature (e.g., 37°C).
- Measurement: Measure the increase in absorbance at 500 nm over time using a spectrophotometer. The color development is proportional to the amount of H₂O₂ produced.
- Unit Definition: One unit of **choline oxidase** activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmole of H₂O₂ per minute under the specified conditions.

Metabolic Pathways and Regulation

Choline metabolism is a central process in many microorganisms, linking nutrient acquisition to stress response and, in some cases, virulence.

Aerobic Choline Catabolism

In aerobic microorganisms like *Pseudomonas aeruginosa*, choline is catabolized to glycine betaine, which can then be further demethylated to serve as a carbon and nitrogen source.

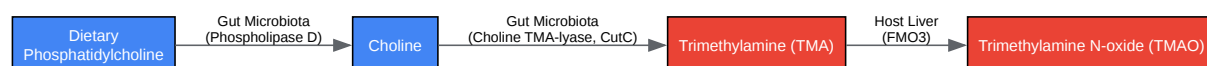


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Caption: Aerobic choline catabolic pathway in *Pseudomonas aeruginosa*.

Anaerobic Choline Metabolism

Under anaerobic conditions, some gut microbes can metabolize choline to trimethylamine (TMA), a precursor to the disease-associated metabolite trimethylamine N-oxide (TMAO). This process involves a different enzymatic machinery, notably a glyceryl radical enzyme called choline trimethylamine-lyase (CutC).

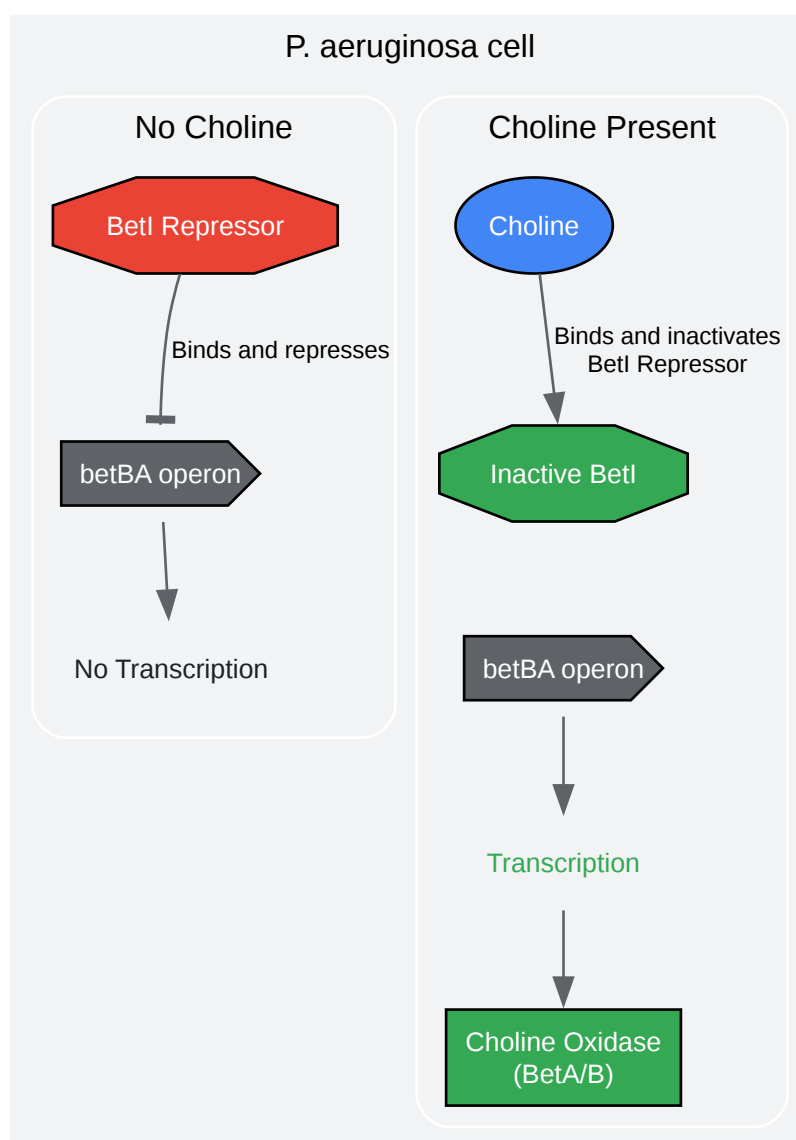


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Caption: Anaerobic choline metabolism by gut microbiota.

Regulation of Choline Oxidase Expression

The expression of genes involved in choline metabolism is tightly regulated to respond to the availability of choline and the presence of osmotic stress. In *Pseudomonas aeruginosa*, the *betBA* operon, which encodes the choline oxidation system, is controlled by the BetI repressor. Cytoplasmic choline acts as an inducer, causing BetI to dissociate from the DNA and allowing transcription of the *betBA* genes.



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Caption: Regulation of the betBA operon by the BetI repressor in *P. aeruginosa*.

Applications in Research and Drug Development

The unique properties of **choline oxidase** make it a valuable tool in various scientific and industrial fields.

- **Clinical Diagnostics:** **Choline oxidase** is a key component of enzymatic assays for the determination of choline, lecithin, and sphingomyelin in biological samples. These assays are important for diagnosing various conditions, including liver and kidney diseases.
- **Biosensors:** The enzyme is widely used in the development of electrochemical biosensors for the sensitive and specific detection of choline. These biosensors have applications in food quality control and clinical monitoring.
- **Biotechnology and Agriculture:** The *codA* gene has been successfully used to create transgenic plants with enhanced tolerance to abiotic stresses such as high salinity and cold.
- **Drug Development:** The choline metabolic pathway in pathogenic bacteria like *P. aeruginosa* is a potential target for the development of new antimicrobial agents. Inhibitors of choline uptake or metabolism could disrupt the pathogen's ability to survive and cause disease.

Conclusion

Choline oxidase producing microorganisms are a rich source of a versatile and commercially important enzyme. *Arthrobacter globiformis* remains a primary source, but ongoing research into other bacterial and fungal producers holds the promise of discovering novel enzymes with improved characteristics. The detailed understanding of the biochemical properties, metabolic pathways, and regulatory mechanisms associated with **choline oxidase** will continue to drive innovation in diagnostics, biotechnology, and the development of new therapeutic strategies. This guide serves as a foundational resource for researchers and professionals seeking to harness the potential of this remarkable enzyme.

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